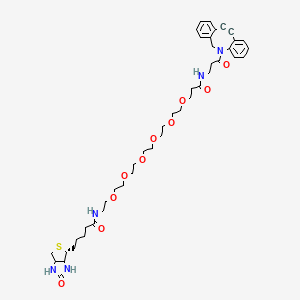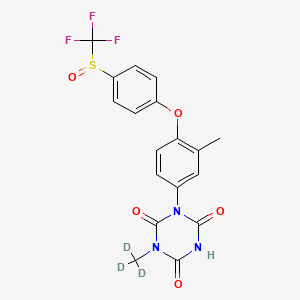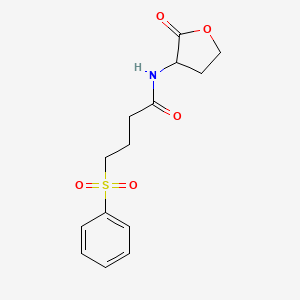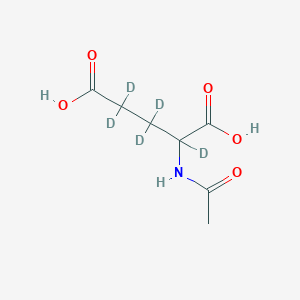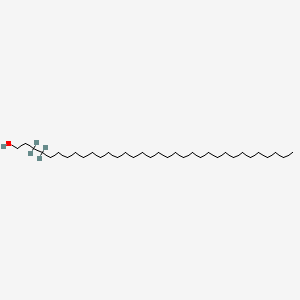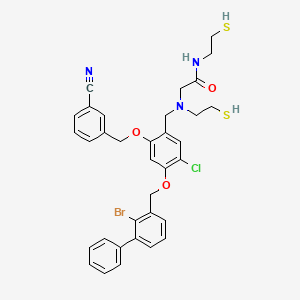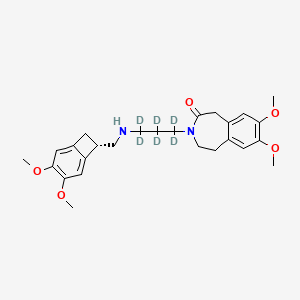
N-Demethy Ivabradine (D6 hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Demethy Ivabradine (D6 hydrochloride) is a deuterium-labeled derivative of N-Demethy Ivabradine hydrochloride. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethy Ivabradine (D6 hydrochloride) involves the deuteration of N-Demethy Ivabradine hydrochloride. Deuteration is typically achieved through the use of deuterated reagents or solvents. The reaction conditions often include the use of a deuterium source such as deuterium gas or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of N-Demethy Ivabradine (D6 hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using standard techniques such as crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Demethy Ivabradine (D6 hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N-Demethy Ivabradine (D6 hydrochloride) has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Mass Spectrometry: Used as an internal standard for quantifying drug concentrations in biological samples.
Therapeutic Drug Monitoring: Assists in monitoring drug levels in patients to ensure therapeutic efficacy and safety.
Mecanismo De Acción
N-Demethy Ivabradine (D6 hydrochloride) exerts its effects by inhibiting the pacemaker current in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting myocardial contractility or blood pressure. The molecular target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker current .
Comparación Con Compuestos Similares
Similar Compounds
N-Demethy Ivabradine hydrochloride: The non-deuterated form of the compound.
Ivabradine: The parent compound from which N-Demethy Ivabradine is derived.
Deuterated Compounds: Other deuterium-labeled compounds used in pharmacokinetic studies.
Uniqueness
N-Demethy Ivabradine (D6 hydrochloride) is unique due to its deuterium labeling, which provides several advantages:
Improved Stability: Deuterium substitution can enhance the metabolic stability of the compound.
Enhanced Pharmacokinetics: Deuterium can alter the pharmacokinetic profile, leading to improved drug efficacy and reduced side effects.
Accurate Quantification: Deuterium labeling allows for precise quantification in mass spectrometry studies.
Propiedades
Fórmula molecular |
C26H34N2O5 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1/i5D2,7D2,8D2 |
Clave InChI |
NMQMGNXUIKUPAF-HPXVKIBASA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC |
SMILES canónico |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


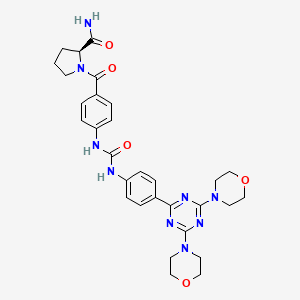

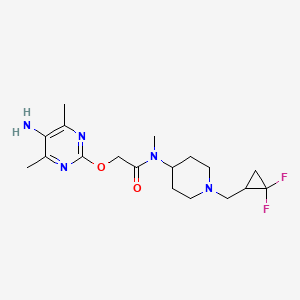
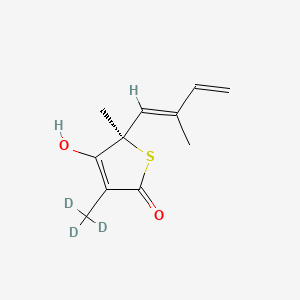
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
